molecular formula C19H18N2O3S2 B6494732 N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide CAS No. 1008668-54-9

N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B6494732
CAS No.: 1008668-54-9
M. Wt: 386.5 g/mol
InChI Key: HINWWKUVHDHVJK-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a synthetic small molecule featuring a pyrrolidine-2-carboxamide core substituted with a naphthalen-1-yl group at the amide nitrogen and a thiophene-2-sulfonyl moiety at the pyrrolidine nitrogen. The thiophene-sulfonyl group enhances electronic interactions and lipophilicity, while the naphthalen-1-yl substituent contributes to aromatic stacking interactions.

Properties

IUPAC Name

N-naphthalen-1-yl-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c22-19(20-16-9-3-7-14-6-1-2-8-15(14)16)17-10-4-12-21(17)26(23,24)18-11-5-13-25-18/h1-3,5-9,11,13,17H,4,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINWWKUVHDHVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine ring is synthesized via cyclization reactions. A common method involves:

  • Intramolecular cyclization of γ-amino acids : For example, treatment of 4-aminobutyric acid derivatives with dehydrating agents like PCl₅ or POCl₃.

  • Catalytic hydrogenation of pyrroline derivatives : Using Pd/C or Raney Ni under H₂ atmosphere.

Example Protocol

  • Dissolve 4-aminobutyric acid (10 mmol) in dry THF.

  • Add POCl₃ (12 mmol) dropwise at 0°C.

  • Stir at room temperature for 6 hours.

  • Quench with ice water and extract with ethyl acetate.

  • Purify via silica gel chromatography (Hex/EtOAc, 3:1) to obtain pyrrolidine-2-carboxylic acid.

Introduction of the thiophene-2-sulfonyl group proceeds via nucleophilic substitution using thiophene-2-sulfonyl chloride.

Reaction Conditions and Optimization

  • Solvent : Dichloromethane (DCM) or THF for optimal solubility.

  • Base : Triethylamine (TEA) or pyridine to scavenge HCl.

  • Temperature : 0°C to room temperature to minimize side reactions.

Procedure

  • Dissolve pyrrolidine-2-carboxylic acid (5 mmol) in DCM (20 mL).

  • Add TEA (6 mmol) and cool to 0°C.

  • Add thiophene-2-sulfonyl chloride (5.5 mmol) dropwise.

  • Stir for 12 hours at room temperature.

  • Wash with 1M HCl, dry over Na₂SO₄, and concentrate.

Yield : 75–85% after recrystallization (ethanol/water).

Amide Bond Formation with Naphthalen-1-amine

The final step involves coupling 1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid with naphthalen-1-amine.

Activation Strategies

  • Acid chloride formation : Treat with SOCl₂ or oxalyl chloride.

  • Coupling reagents : EDCl/HOBt or HATU for direct amidation.

EDCl/HOBt-Mediated Coupling

  • Dissolve 1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid (5 mmol) in DMF.

  • Add EDCl (5.5 mmol), HOBt (5.5 mmol), and DIPEA (10 mmol).

  • Stir for 30 minutes at 0°C.

  • Add naphthalen-1-amine (5 mmol) and stir for 24 hours at room temperature.

  • Extract with ethyl acetate, wash with brine, and purify via column chromatography (Hex/EtOAc, 2:1).

Yield : 60–70%.

One-Pot Synthesis Approaches

Recent advancements enable sequential reactions in a single vessel, reducing purification steps.

Catalytic Asymmetric Methods

  • Ru-prolinamide systems : Enable enantioselective sulfonylation and amidation.

  • Pd-catalyzed spirocyclization : Facilitates pyrrolidine ring formation and functionalization.

Example One-Pot Protocol

  • Combine pyrrolidine precursor (1 mmol), thiophene-2-sulfonyl chloride (1.1 mmol), and Ru-prolinamide catalyst (0.05 mmol) in EtOAc.

  • Stir at 45°C for 6 hours.

  • Add naphthalen-1-amine (1 mmol) and HATU (1.2 mmol).

  • Stir for 12 hours at room temperature.

  • Evaporate solvent and purify via silica gel.

Yield : 55–65% with >90% enantiomeric excess.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)AdvantagesLimitations
Stepwise SynthesisSulfonylation → Amidation70–85>95High purity, scalableMultiple purification steps
One-Pot CatalyticSequential sulfonylation/amidation55–6590–95Reduced steps, enantioselectiveRequires specialized catalysts
Acid Chloride RouteSOCl₂ activation → Amidation60–75>90Simple reagentsMoisture-sensitive intermediates

Challenges and Mitigation Strategies

Steric Hindrance

The bulky naphthalen-1-yl group impedes amide bond formation. Mitigation includes:

  • High-pressure conditions : Accelerate reaction kinetics.

  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours.

Purification Difficulties

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.

  • Chromatography : Gradient elution (Hex → EtOAc) resolves closely eluting impurities .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Inhibition of Enzyme Activity

N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been studied for its ability to inhibit specific enzymes involved in pathological conditions:

  • Endothelin-Converting Enzyme (ECE) : Compounds similar to this have shown promise in treating conditions associated with ECE activity, such as myocardial ischemia and hypertension. The inhibition of ECE can lead to vasodilation and improved blood flow, making it a potential candidate for cardiovascular therapies .

Cytostatic Activity

Research indicates that this compound may possess cytostatic properties, which could be beneficial in the treatment of cancer. By inhibiting cell proliferation, it may help in managing tumor growth and metastasis .

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation in various models, suggesting that this compound could be effective in treating inflammatory diseases .

Case Study 1: Cardiovascular Applications

A study conducted on related compounds demonstrated their effectiveness in reducing blood pressure and improving cardiac function in animal models of heart failure. The mechanism involved the inhibition of ECE, leading to decreased levels of endothelin, a potent vasoconstrictor .

Case Study 2: Cancer Treatment

In vitro studies have shown that similar pyrrolidine derivatives can induce apoptosis in cancer cell lines by interfering with cell cycle progression. This suggests that this compound may also exhibit similar anticancer effects .

Research Findings

Recent research has focused on the synthesis and characterization of this compound using techniques such as:

  • NMR Spectroscopy : Used for structural elucidation.
  • X-ray Crystallography : Provided insights into molecular packing and interactions.
  • Molecular Docking Studies : Helped predict binding affinities to target proteins, supporting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(a) N-(naphthalen-1-yl)-1-(2-hydroxyethyl)pyrrolidine-2-carboxamide (2e)

  • Structure : Pyrrolidine-2-carboxamide with a 2-hydroxyethyl group at N1 and naphthalen-1-yl at the amide nitrogen.
  • Key Differences : Replaces the thiophene-2-sulfonyl group with a polar 2-hydroxyethyl chain.
  • Properties : Lower molecular weight (284.15 g/mol) and higher hydrophilicity due to the hydroxyl group. ESI-MS: 285.3 [M + H]+ .
  • Synthetic Yield : 66% as an oil, suggesting moderate synthetic efficiency .

(b) N-(4-chlorophenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (S1 Analog)

  • Structure : Similar sulfonamide-pyrrolidine core but substitutes naphthalen-1-yl with 4-chlorophenyl.

Piperidine-Based Analogs

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

  • Structure : Piperidine-4-carboxamide with a naphthalen-1-yl-ethyl group and 4-fluorobenzyl substituent.
  • Key Differences : Six-membered piperidine ring vs. five-membered pyrrolidine; fluorobenzyl group introduces electronegativity.
  • Activity : Reported as a SARS-CoV-2 inhibitor, highlighting the role of naphthalene in antiviral targeting .

Heterocyclic Sulfonamide Derivatives

(2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 157)

  • Structure : Stereochemically defined (2S,4R) pyrrolidine with thiazol-5-yl and hydroxy groups.
  • Key Differences : Thiazole substituent vs. thiophene-sulfonyl; stereochemistry may influence receptor binding.
  • Synthesis : Part of a patent focusing on stereocontrolled derivatives for therapeutic applications .

Structural and Functional Analysis

Impact of Substituents

  • Naphthalen-1-yl : Promotes π-π stacking in biological targets, as seen in SARS-CoV-2 inhibitors .
  • Stereochemistry: (2S,4R) configurations (Example 157) may offer superior binding vs. non-chiral analogs, though data on the target compound’s stereochemistry are unavailable .

Data Tables

Table 1. Comparative Properties of Pyrrolidine-2-carboxamide Derivatives

Compound Name Substituents (N1/Amide) Molecular Weight (g/mol) Yield (%) ESI-MS [M + H]+
Target Compound Thiophene-2-sulfonyl/Naphthalen-1-yl ~363.44* N/A N/A
2e 2-Hydroxyethyl/Naphthalen-1-yl 284.15 66 285.3
S1 Analog Thiophene-2-sulfonyl/4-Chlorophenyl ~340.84* N/A N/A
Example 157 Thiazol-5-yl/4-(Thiazol-5-yl)benzyl ~435.52* N/A N/A

*Calculated based on structural formulas.

Biological Activity

N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide, identified by its CAS number 1008668-54-9, is a compound with significant potential in medicinal chemistry. Its biological activity has garnered attention for various therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3S2C_{19}H_{18}N_{2}O_{3}S_{2}, with a molecular weight of approximately 386.5 g/mol. The structure features a naphthalene moiety linked to a thiophene sulfonyl group and a pyrrolidine carboxamide, which are critical for its biological interactions and activity.

PropertyValue
CAS Number1008668-54-9
Molecular FormulaC19H18N2O3S2
Molecular Weight386.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:

  • Inhibition of COX Enzymes : Some studies have shown that related compounds inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
  • Targeting Protein–Protein Interactions : The compound may interfere with specific protein–protein interactions (PPIs), such as those involving the Nrf2-Keap1 pathway, which is significant in oxidative stress responses and inflammation .

Anti-inflammatory Effects

Several studies have evaluated the anti-inflammatory properties of compounds within the same chemical class. For instance, compounds exhibiting structural similarities have demonstrated significant inhibition of paw edema in rat models, suggesting potential therapeutic use in treating inflammatory conditions .

Anticancer Potential

The compound's structure suggests possible interactions with cancer-related targets. Research on similar naphthalene derivatives has indicated their effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity : A study evaluating the anti-inflammatory effects of a related compound demonstrated an IC50 value comparable to established anti-inflammatory drugs like diclofenac sodium, indicating robust activity against inflammation .
  • Molecular Docking Studies : Molecular docking simulations have suggested that the compound can effectively bind to key targets involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor), enhancing its potential as an anticancer agent .
  • Safety Profile Evaluation : Histopathological analyses of animal models treated with similar compounds revealed minimal adverse effects on vital organs, suggesting a favorable safety profile for further development .

Q & A

Basic: What are the key considerations for synthesizing N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates (e.g., thiophene sulfonyl chloride and pyrrolidine carboxamide derivatives). Key steps include:

  • Sulfonation : Reacting thiophene-2-sulfonyl chloride with pyrrolidine under basic conditions (e.g., triethylamine) to form the sulfonamide linkage.
  • Amide Coupling : Using coupling agents like HATU or EDCl to attach the naphthalene moiety via carboxamide bond formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .
    Optimization Parameters :
  • Temperature control (0–25°C) during sulfonation to avoid side reactions.
  • Solvent choice (e.g., dichloromethane for solubility, methanol for crystallization).

Basic: How is the compound characterized to confirm its structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.5 ppm) and confirms stereochemistry at the pyrrolidine ring .
  • X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the sulfonyl and carboxamide groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]+ ion).
  • HPLC : Purity assessment (>98% for biological assays) using C18 columns and UV detection .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation of dust .
  • Storage : Store in airtight containers at 2–8°C, protected from light to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?

Methodological Answer:
SAR analysis involves synthesizing analogs and comparing biological activities. For example:

Structural ModificationObserved Effect (Example)Reference
Replacement of naphthalene with phenylReduced binding affinity to Target X
Introduction of electron-withdrawing groups on thiopheneEnhanced metabolic stability
Key techniques include molecular docking to predict binding modes and in vitro assays (e.g., enzyme inhibition).

Advanced: How can synthetic challenges (e.g., low yields) be addressed?

Methodological Answer:

  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) during coupling steps to trap unreacted reagents .
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity in multi-step reactions .
  • Reaction Monitoring : TLC or in-line IR spectroscopy detects intermediates and guides endpoint determination .

Advanced: What mechanistic insights explain the reactivity of the sulfonyl-pyrrolidine moiety?

Methodological Answer:
The thiophene-2-sulfonyl group acts as an electron-withdrawing substituent, increasing electrophilicity at the pyrrolidine nitrogen. This facilitates nucleophilic attacks (e.g., alkylation or acylation) at the adjacent carbon. Computational studies (DFT) reveal charge distribution patterns, explaining regioselectivity in cross-coupling reactions .

Advanced: How can contradictory biological activity data be resolved?

Methodological Answer:

  • Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and control compounds .
  • Metabolite Profiling : LC-MS identifies active metabolites that may contribute to off-target effects .
  • Dose-Response Curves : Replicate experiments across multiple concentrations to distinguish artifacts from true activity .

Tables

Table 1: Structural Analogs and Biological Activities

Compound ModificationsBiological Activity ShiftReference
Naphthalene → Biphenyl10-fold decrease in IC50 (Target A)
Thiophene → FuranLoss of anti-inflammatory activity

Table 2: Optimal Reaction Conditions for Key Steps

StepConditionsYield Improvement
Sulfonylation0°C, DCM, TEA85% → 92%
Amide CouplingHATU, DMF, 25°C70% → 88%

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